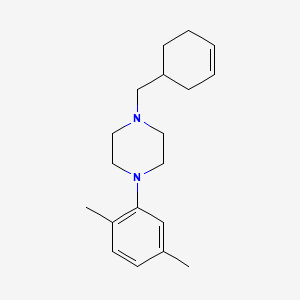
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a selective agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays an important role in synaptic plasticity, learning, and memory formation. CPP has been used to study the function of the NMDA receptor in various biological systems.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective agonist of the NMDA receptor, binding to the glycine site of the receptor. This binding enhances the activity of the receptor, leading to an increase in calcium influx and the activation of downstream signaling pathways. The activation of the NMDA receptor by this compound has been shown to be involved in various physiological processes, including synaptic plasticity, learning, and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, this compound has been shown to enhance synaptic plasticity and improve learning and memory formation. In the cardiovascular system, this compound has been shown to have vasodilatory effects and to improve blood flow. In the immune system, this compound has been shown to modulate the activity of immune cells and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to study the function of the NMDA receptor in a specific biological system without interfering with other signaling pathways. Another advantage of this compound is its high yield and purity, which allows for accurate dosing and easy verification of the compound's identity. However, one limitation of using this compound is its potential toxicity at high doses, which can lead to neurotoxicity and other adverse effects.
Zukünftige Richtungen
There are many future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine and the NMDA receptor. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor for the treatment of various neurological and psychiatric disorders. Additionally, research on the biochemical and physiological effects of this compound in different biological systems can provide insights into the function of the NMDA receptor and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 3-cyclohexen-1-ylmethylamine with 2,5-dimethylphenylacetic acid, followed by cyclization with phosgene. The final product is obtained by reduction with sodium borohydride. The yield of this compound synthesis is typically high, and the purity can be easily verified by analytical techniques such as high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine has been widely used in scientific research to study the function of the NMDA receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory formation. This compound has been used to study the role of the NMDA receptor in these processes in various biological systems, including the central nervous system, the cardiovascular system, and the immune system.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-16-8-9-17(2)19(14-16)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-4,8-9,14,18H,5-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVGQSBOLALOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

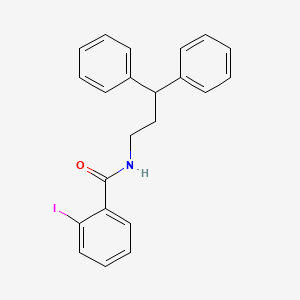
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)


![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)
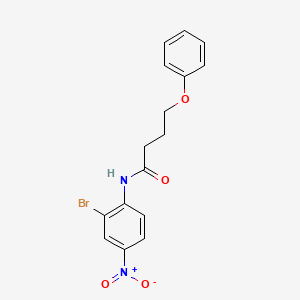
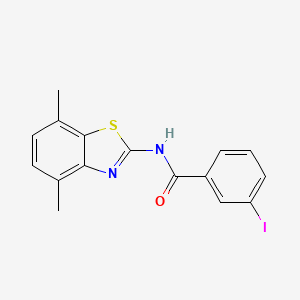
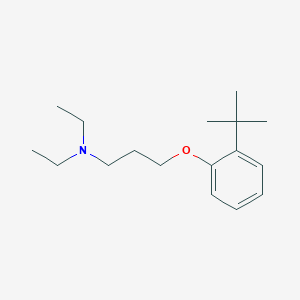
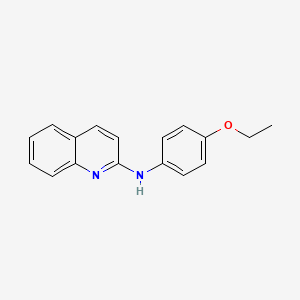
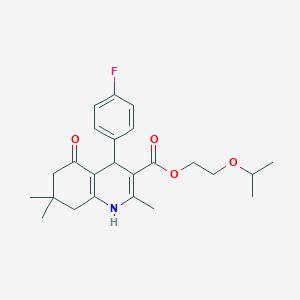
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5058878.png)
![5-(4-biphenylyl)-3-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5058879.png)